1,10-Phenanthroline-4,7-diol
Overview
Description
1,10-Phenanthroline-4,7-diol, also known as 4,7-Dihydroxy-1,10-phenanthroline, is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a monoisotopic mass of 212.058578 Da . This compound is used as a phenanthroline stain . Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution, making it useful for the spectrophotometric determination of dissolved oxygen up to 20 ppm .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-4,7-diol derivatives has been reported in several studies . For instance, a new ligand was obtained by sequential treatment of 4,7-di(4-tert-butylphenoxy)-2,9-dimethyl-1,10-phenanthroline with an excess of lithium diisopropylamide and adamantan-2-one . Another study reported the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leading to the formation of the corresponding 4,7-oxygenated derivatives .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-4,7-diol can be analyzed using various techniques such as MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state including 15 N CP/MAS NMR . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT) .
Chemical Reactions Analysis
The iron (II) complex of 1,10-Phenanthroline-4,7-diol reacts rapidly with dissolved oxygen in aqueous solution . This reaction is utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm . Other chemical reactions involving this compound have been studied, such as the hydrolysis of the tris (4,7-diphenyl-1,10-phenanthrolinedisulphonate)iron (II) ion .
Physical And Chemical Properties Analysis
1,10-Phenanthroline-4,7-diol has a density of 1.5±0.1 g/cm3, a boiling point of 515.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.8±3.0 kJ/mol and a flash point of 265.8±28.7 °C . The compound has a molar refractivity of 61.9±0.3 cm3 and a molar volume of 141.0±3.0 cm3 .
Scientific Research Applications
Electrochemical Applications
1,10-Phenanthroline-4,7-diol exhibits significant electrochemical properties. For instance, the electro-oxidation of 1,10-Phenanthroline to 1,10-phenanthroline-5,6-dione and its application in the selective recognition of copper ions and hydrogen peroxide sensing has been documented. This process involves its confinement on a multiwalled carbon nanotube-modified electrode surface, demonstrating its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).
Biological Activity and DNA Binding
The compound has been studied for its role in binding to DNA and biological activity. In particular, platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline have been analyzed for their cytotoxicity against certain cell lines, revealing the biological implications of structural modifications in these compounds (Brodie, Collins, & Aldrich-Wright, 2004).
Solar Cell Applications
Research has also explored the use of 1,10-phenanthroline-4,7-diol in dye-sensitized solar cells (DSSCs). It has been found that the addition of -OH groups to 1,10-phenanthroline enhances cell yields due to improved binding sites, showing promise for environmentally friendly metal complex-based solar cells (Çakar, 2019).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, derivatives of 1,10-phenanthroline, such as 4,7-Bisphenyl-1,10-phenanthroline, have been employed as materials with high thermal stability and large electron mobility, enhancing the stability and efficiency of OLEDs (Bin et al., 2020).
Chemosensing of Cations and Anions
1,10-Phenanthroline ligands are significant in the development of chemosensors for cations and anions. Alterations in the structure of phenanthroline lead to measurable changes in photophysical properties, serving as tools for sensing relevant analytes in environmental and biological systems (Alreja & Kaur, 2016).
Photophysical Properties in Luminescent Molecules
The versatility of 1,10-phenanthroline has been exploited in designing luminescent organic derivatives and coordination compounds with various metals. These compounds find applications in analytical and technological fields due to their UV-Vis-NIR luminescent properties (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).
Analytical Chemistry
In analytical chemistry, 1,10-Phenanthroline-4,7-diol is used to minimize matrix interference in the determination of certain metals by hydride generation/atomic absorption spectrometry, demonstrating its utility in enhancing analytical accuracy (Doncker, Dumarey, Dams, & Hoste, 1985).
Safety And Hazards
Safety data sheets indicate that 1,10-Phenanthroline-4,7-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Future research on 1,10-Phenanthroline-4,7-diol could focus on its potential applications in various fields. For instance, its iron (II) complex’s rapid reaction with dissolved oxygen in aqueous solution could be further explored for potential applications in environmental science and technology . Additionally, the synthesis of new derivatives of 1,10-Phenanthroline-4,7-diol could lead to the discovery of compounds with novel properties and applications .
properties
IUPAC Name |
1,10-dihydro-1,10-phenanthroline-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBCJURSADKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063234 | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-4,7-diol | |
CAS RN |
3922-40-5 | |
Record name | 4,7-Dihydroxy-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3922-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline-4,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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